molecular formula C17H23N3O4 B2483759 1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034568-06-2

1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No. B2483759
CAS RN: 2034568-06-2
M. Wt: 333.388
InChI Key: NGOZTTXXDUBBSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related urea derivatives involves multi-step processes, including carbonylation reactions and substitution reactions. For example, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea involved a carbonylation reaction followed by the addition of 4-methoxyaniline, yielding a product confirmed by various spectroscopic methods, including FTIR, UV-VIS, 1H and 13C NMR spectroscopy, and high resolution mass spectrometry (Sarantou & Varvounis, 2022).

Scientific Research Applications

Enzyme Inhibition and Anticancer Investigations

Urea derivatives, including those similar to the subject compound, have been studied for their potential in enzyme inhibition and anticancer activities. One study synthesized various urea derivatives and tested them against enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. A significant effect on prostate cancer cell lines was observed, indicating potential applications in cancer treatment (Mustafa et al., 2014).

Catalysis in Organic Synthesis

Research on heterocyclic derivatives has shown that these compounds can be involved in reactions like oxidative carbonylation to produce a variety of derivatives including tetrahydrofuran and oxazoline, highlighting their role in organic synthesis (Bacchi et al., 2005).

Biotransformation Applications

Certain urea derivatives have been explored for their regioselective enzymatic acylation, particularly in biocatalysis. This includes their use in greener substitutes for traditional solvents, which could have implications in developing more sustainable chemical processes (Simeó et al., 2009).

Structural Studies and Crystallography

The crystal structure of compounds like 1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-((tetrahydrofuran-2-yl)methyl)urea has been analyzed to understand their molecular arrangement better. Such studies are crucial in the field of material science and pharmaceuticals, where molecular structure determines function (Kang et al., 2015).

Inhibitory Activity Against Various Enzymes

Compounds with a similar structure have been tested for their inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These studies are significant in understanding how these compounds can be used in therapeutic applications (Sujayev et al., 2016).

Antimicrobial Activities

Some derivatives of urea have shown promising antimicrobial activities, which can be explored further for developing new antibacterial and antifungal agents (Reddy et al., 2003).

properties

IUPAC Name

1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-23-15-7-6-12(10-14(15)20-8-2-5-16(20)21)19-17(22)18-11-13-4-3-9-24-13/h6-7,10,13H,2-5,8-9,11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOZTTXXDUBBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCC2CCCO2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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